molecular formula C14H17N3O4 B11105078 1-({[(E)-(3-nitrophenyl)(piperidin-1-yl)methylidene]amino}oxy)ethanone

1-({[(E)-(3-nitrophenyl)(piperidin-1-yl)methylidene]amino}oxy)ethanone

Cat. No.: B11105078
M. Wt: 291.30 g/mol
InChI Key: AENDCRDRWULEQZ-CCEZHUSRSA-N
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Description

(E)-[(3-NITROPHENYL)(PIPERIDIN-1-YL)METHYLIDENE]AMINO ACETATE is a complex organic compound that features a nitrophenyl group, a piperidine ring, and an amino acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(3-NITROPHENYL)(PIPERIDIN-1-YL)METHYLIDENE]AMINO ACETATE typically involves the condensation of 3-nitrobenzaldehyde with piperidine and amino acetate under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the imine linkage. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

For industrial-scale production, the synthesis process is scaled up using continuous flow reactors or large batch reactors. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(E)-[(3-NITROPHENYL)(PIPERIDIN-1-YL)METHYLIDENE]AMINO ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted piperidine compounds .

Mechanism of Action

The mechanism of action of (E)-[(3-NITROPHENYL)(PIPERIDIN-1-YL)METHYLIDENE]AMINO ACETATE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. The compound may modulate signaling pathways such as the phosphatidylinositol-3-kinase/Akt pathway, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-[(3-NITROPHENYL)(PIPERIDIN-1-YL)METHYLIDENE]AMINO ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group enhances its potential as an electron transfer agent, while the piperidine ring provides structural stability and receptor binding affinity .

Properties

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

[(E)-[(3-nitrophenyl)-piperidin-1-ylmethylidene]amino] acetate

InChI

InChI=1S/C14H17N3O4/c1-11(18)21-15-14(16-8-3-2-4-9-16)12-6-5-7-13(10-12)17(19)20/h5-7,10H,2-4,8-9H2,1H3/b15-14+

InChI Key

AENDCRDRWULEQZ-CCEZHUSRSA-N

Isomeric SMILES

CC(=O)O/N=C(\C1=CC(=CC=C1)[N+](=O)[O-])/N2CCCCC2

Canonical SMILES

CC(=O)ON=C(C1=CC(=CC=C1)[N+](=O)[O-])N2CCCCC2

Origin of Product

United States

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